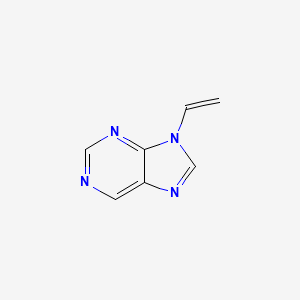

9-Vinyl-9H-purine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-Vinyl-9H-purine is a synthetic polymer derived from the monomer 9-vinylpurine. This compound is part of a broader class of polymers that incorporate nucleic acid bases into their structure, making them valuable for various scientific and industrial applications. The incorporation of purine bases into the polymer backbone imparts unique properties that are useful in fields such as biochemistry, materials science, and medicine.

Vorbereitungsmethoden

9-Vinyl-9H-purine is typically synthesized through free-radical polymerization of the corresponding monomer, 9-vinylpurine . The polymerization process can be carried out in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and water, which result in a water-soluble polymer . Industrial production methods may involve large-scale polymerization reactors where reaction conditions such as temperature, pressure, and initiator concentration are carefully controlled to achieve the desired polymer properties.

Analyse Chemischer Reaktionen

9-Vinyl-9H-purine undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions can modify the electronic properties of the polymer, making it useful for electronic applications.

Substitution Reactions: Common reagents for substitution reactions include halogens and alkylating agents.

Crosslinking: Crosslinking agents can be used to form networks of poly(9-vinylpurine), improving its mechanical strength and thermal stability.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the potential of 9-Vinyl-9H-purine as a cyclin-dependent kinase 9 (CDK9) inhibitor, which is significant in cancer therapy. A systematic structure-activity relationship (SAR) analysis revealed that certain derivatives exhibited enhanced selectivity for CDK9 over CDK2, indicating their potential as targeted anticancer agents. For instance, compound B5 demonstrated a five-fold greater selectivity towards CDK9-cyclinT1 than CDK2-cyclinE2, suggesting its suitability for further development as an antitumor drug .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of compounds derived from this compound. A series of alkyl-substituted purines were synthesized and tested for their efficacy against Mycobacterium tuberculosis and various bacterial strains. These compounds displayed significant antimicrobial activity without notable toxicity, making them promising candidates for treating infectious diseases .

Antiparasitic Activity

Research has also identified purine derivatives with activity against Plasmodium species, responsible for malaria. A collection of 81 purine derivatives was evaluated for their antiparasitic properties, with some compounds showing low toxicity to Vero cells while maintaining effective activity against both P. falciparum and T. cruzi. This suggests that this compound derivatives could be optimized for use in antiparasitic therapies .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multistep chemical reactions that allow for the introduction of various substituents to enhance biological activity. For example, a recent study synthesized a series of novel purines through a method involving N-alkylation and characterized them using spectral techniques such as H-NMR and C-NMR. The resulting compounds exhibited good drug-like properties according to Lipinski's rule .

Case Study 1: CDK9 Inhibitors

A detailed investigation into the SAR of 9H purine derivatives led to the discovery of compounds with significant antitumor activity. The study focused on the design and biological evaluation of these compounds, highlighting their selectivity profiles and potential as therapeutic agents against cancer .

Case Study 2: Antimicrobial Activity

In another study, researchers synthesized multiple derivatives of this compound and assessed their antimicrobial effects against Mycobacterium tuberculosis. The findings indicated that these compounds not only inhibited bacterial growth but also adhered to drug-like properties, suggesting their feasibility for further development .

Case Study 3: Antiparasitic Research

A comprehensive evaluation of purine derivatives revealed promising results against malaria-causing parasites. The study emphasized the need for further optimization to enhance efficacy while minimizing toxicity .

Summary of Findings

The applications of this compound span various therapeutic areas, primarily focusing on cancer treatment, antimicrobial agents, and antiparasitic drugs. The ongoing research into its derivatives continues to unveil new possibilities for this compound in medicinal chemistry.

| Application Area | Key Findings |

|---|---|

| Antitumor Activity | Selective inhibition of CDK9; potential as targeted cancer therapy |

| Antimicrobial Activity | Significant efficacy against Mycobacterium tuberculosis without toxicity |

| Antiparasitic Activity | Effective against P. falciparum and T. cruzi with low toxicity |

Wirkmechanismus

The mechanism of action of poly(9-vinylpurine) involves its interaction with various molecular targets. For example, it can interact with enzymes involved in nucleic acid processing, such as reverse transcriptase . These interactions can be modulated by the presence of other molecules, such as proteins, which can either enhance or inhibit the polymer’s activity . The specific pathways involved depend on the particular application and the molecular environment in which the polymer is used.

Vergleich Mit ähnlichen Verbindungen

9-Vinyl-9H-purine can be compared to other polymers that incorporate nucleic acid bases, such as:

Poly(9-vinyladenine): Similar to poly(9-vinylpurine), this polymer incorporates adenine bases and has similar solubility and reactivity properties.

Poly(1-vinyluracil): This polymer incorporates uracil bases and interacts with nucleic acids in a manner similar to poly(9-vinylpurine).

Poly(vinyl alcohol) derivatives: These polymers can be functionalized with various nucleic acid bases to achieve specific properties.

This compound is unique in its specific incorporation of purine bases, which imparts distinct electronic and biochemical properties that are not found in polymers with other nucleic acid bases.

Eigenschaften

CAS-Nummer |

66990-12-3 |

|---|---|

Molekularformel |

C7H6N4 |

Molekulargewicht |

146.15 g/mol |

IUPAC-Name |

9-ethenylpurine |

InChI |

InChI=1S/C7H6N4/c1-2-11-5-10-6-3-8-4-9-7(6)11/h2-5H,1H2 |

InChI-Schlüssel |

FEXQRPUJLWGPBP-UHFFFAOYSA-N |

SMILES |

C=CN1C=NC2=CN=CN=C21 |

Kanonische SMILES |

C=CN1C=NC2=CN=CN=C21 |

Synonyme |

poly(9-vinylpurine) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.